Unlabeled cysteine derivatives compromise MS-based quantitation due to spectral overlap. This D2-labeled Fmoc-Cys(Trt)-OH solves this by: • Providing a +2 Da mass shift for unambiguous analyte discrimination. • Seamlessly integrating into standard Fmoc-SPPS with TFA-labile S-Trt protection. • Enabling synthesis of heavy SIL peptide standards for absolute protein/PTM quantification. Supplied with batch-specific enrichment data, supporting bioanalytical method validation and reproducible drug metabolism studies.
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a specialized amino acid derivative featuring three critical functional components: a base-labile N-terminal Fmoc group for solid-phase peptide synthesis (SPPS), an acid-labile S-Trityl group for thiol protection, and a stable deuterium label on the beta-carbon (3,3-D2). This combination makes it a fit-for-purpose building block for incorporating a mass-shifted cysteine residue into a peptide sequence. Its primary procurement driver is its role as a heavy internal standard for highly accurate and precise quantitative analysis by mass spectrometry (MS), a gold standard technique in proteomics and bioanalysis.
Substituting this compound with its non-deuterated analog, Fmoc-L-Cys(Trt)-OH, completely negates its primary function; the unlabeled version is indistinguishable from the endogenous analyte in a mass spectrometer, making quantitative analysis impossible. Furthermore, opting for alternative S-protecting groups, such as acetamidomethyl (Acm) or tert-butyl (t-Bu), introduces significant process complications. The S-Trityl group is specifically chosen for its lability in standard trifluoroacetic acid (TFA) cleavage cocktails used at the end of Fmoc-SPPS. In contrast, groups like Acm or t-Bu are stable to TFA and require separate, orthogonal deprotection steps, disrupting established workflows and increasing synthesis complexity and cost.
The core function of this compound is to serve as an internal standard that is chemically almost identical to its natural counterpart but mass-shifted. The (3,3-D2) label provides a predictable mass increase of +2 Da compared to the unlabeled L-Cysteine residue. This mass difference allows a mass spectrometer to clearly distinguish the signal of the internal standard from the target analyte, a prerequisite for accurate quantification by stable isotope dilution methods.
| Evidence Dimension | Mass-to-Charge (m/z) Shift vs. Unlabeled Analog |
| Target Compound Data | Mass increase of +2.01 Da per residue |
| Comparator Or Baseline | Unlabeled Fmoc-L-Cys(Trt)-OH: Mass increase of 0 Da |
| Quantified Difference | +2.01 Da |
| Conditions | Analysis by mass spectrometry (e.g., LC-MS/MS). |
This mass shift is the fundamental property that enables precise and accurate quantification, correcting for sample loss and ionization variability during analysis.
The S-Trityl (Trt) protecting group is a standard choice for Fmoc-based SPPS due to its compatibility with final cleavage conditions. The Trt group is efficiently and completely removed using standard 95% trifluoroacetic acid (TFA) cocktails that simultaneously cleave the peptide from the resin. This allows for a streamlined, single-step final deprotection. In contrast, alternative protecting groups like S-acetamidomethyl (Acm) or S-tert-butyl (t-Bu) are stable to 95% TFA and require separate, orthogonal deprotection steps, adding time, cost, and complexity to the synthesis workflow.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | S-Trityl group is removed with standard 95% TFA cleavage cocktail. |
| Comparator Or Baseline | S-Acm and S-t-Bu groups are stable to 95% TFA and require separate deprotection steps (e.g., with iodine or mercury(II) acetate for Acm). |
| Quantified Difference | Eliminates one or more separate deprotection steps from the synthesis workflow. |
| Conditions | Standard Fmoc-based solid-phase peptide synthesis (SPPS). |
This compound integrates seamlessly into the most common Fmoc-SPPS workflows without requiring protocol modifications, reducing process risk and manufacturing time.
The utility of a deuterated internal standard is directly linked to its isotopic purity. High isotopic enrichment (e.g., >98-99% deuterium incorporation) is critical to minimize the contribution of the unlabeled (M+0) isotopologue in the standard. The presence of significant unlabeled species in the internal standard can interfere with the measurement of the native analyte, leading to biased and inaccurate quantification. Therefore, procuring a standard with guaranteed high isotopic purity is a key requirement for developing robust and reliable bioanalytical methods that meet regulatory expectations.
| Evidence Dimension | Impact of Isotopic Purity on Assay Accuracy |
| Target Compound Data | High isotopic purity (>98%) minimizes signal overlap and ensures accurate quantification. |
| Comparator Or Baseline | Low or unspecified isotopic purity: Leads to isotopic crosstalk, compromising assay accuracy and precision. |
| Quantified Difference | Not directly quantified in a single study, but a fundamental principle of isotope dilution mass spectrometry. |
| Conditions | Quantitative LC-MS assays in complex biological matrices. |
Ensures the reliability and reproducibility of quantitative data, which is critical for applications in diagnostics, pharmacokinetics, and biomarker validation.
This compound is the ideal precursor for synthesizing stable isotope-labeled (SIL) peptides that serve as internal standards for the absolute quantification of target proteins in complex mixtures like cell lysates or plasma. The synthesized heavy peptide, incorporating the D2-cysteine, will have identical chromatographic and ionization properties to the native peptide but a distinct mass, enabling highly accurate quantification.
For peptide drugs containing cysteine, this building block can be used to synthesize the deuterated version of the drug itself. This heavy-labeled therapeutic serves as the 'gold standard' internal standard for LC-MS bioanalysis, allowing for precise measurement of drug concentration in biological fluids over time, which is a critical step in drug development.
This reagent enables the synthesis of heavy-labeled peptide standards to quantify site-specific PTMs on cysteine residues, such as oxidation (sulfinic/sulfonic acid) or glutathionylation. By comparing the MS signal of the native modified peptide to the known concentration of the heavy-labeled standard, researchers can accurately measure the extent of modification under different biological conditions.